molecular formula C8H13N3O2S B8422141 4-Isopropylaminopyridine-3-sulfonamide

4-Isopropylaminopyridine-3-sulfonamide

Cat. No. B8422141
M. Wt: 215.28 g/mol
InChI Key: GTVVRBDPJYCMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylaminopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylaminopyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylaminopyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Isopropylaminopyridine-3-sulfonamide

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

4-(propan-2-ylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-6(2)11-7-3-4-10-5-8(7)14(9,12)13/h3-6H,1-2H3,(H,10,11)(H2,9,12,13)

InChI Key

GTVVRBDPJYCMRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-chloropyridine-3-sulfonamide are dissolved in 50 cm3 of methanol and 50 cm3 of isopropylamine. The solution is introduced into a sealed tube and brought to 120° C. for 18 hours. After cooling, the reaction mixture is concentrated to dryness under vacuum (rotary evaporator) and the residue is taken up in 200 cm3 of water. The precipitate corresponding to the title compound is collected on a filter and washed with water. The precipitate is redissolved in 100 cm3 of dilute NaOH. The solution is decolored with charcoal, filtered and then acidified to a pH of 6.5-7. The crystalline precipitate obtained is collected on a filter, washed with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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